Octafluorotetrahydrothiophene

Description

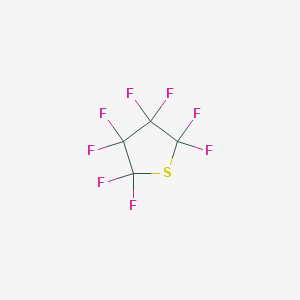

Octafluorotetrahydrothiophene (C₄F₈S) is a fully fluorinated derivative of tetrahydrothiophene (THT), a saturated five-membered ring containing one sulfur atom. The substitution of all hydrogen atoms with fluorine confers exceptional chemical inertness, thermal stability, and resistance to oxidation and hydrolysis. These properties make it valuable in specialized applications such as high-performance solvents, fluoropolymer synthesis, and electrochemical systems requiring non-reactive media . Its molecular weight is approximately 232.08 g/mol, and its structure combines the cyclic sulfide framework with the electron-withdrawing effects of fluorine, reducing sulfur's nucleophilicity compared to non-fluorinated analogs .

Properties

Molecular Formula |

C4F8S |

|---|---|

Molecular Weight |

232.10 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5-octafluorothiolane |

InChI |

InChI=1S/C4F8S/c5-1(6)2(7,8)4(11,12)13-3(1,9)10 |

InChI Key |

JUTLAXFVSZJSHM-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(SC1(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Octafluorothiolane can be synthesized through the fluorination of thiolane (tetrahydrothiophene) using elemental fluorine or other fluorinating agents. The reaction typically occurs under controlled conditions to ensure complete fluorination and to avoid the formation of by-products. The general reaction is as follows:

C4H8S+8F2→C4F8S+8HF

Industrial Production Methods: In industrial settings, the production of octafluorothiolane involves the use of large-scale fluorination reactors where thiolane is exposed to fluorine gas. The process is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product. The hydrogen fluoride by-product is typically neutralized and safely disposed of.

Chemical Reactions Analysis

Types of Reactions: Octafluorothiolane undergoes various chemical reactions, including:

Substitution Reactions: Due to the presence of fluorine atoms, octafluorothiolane can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form sulfone derivatives under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiolates. The reactions are typically carried out in polar solvents at moderate temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used to convert octafluorothiolane to its corresponding sulfone.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of octafluorothiolane can be obtained.

Oxidation Products: The primary oxidation product is octafluorothiolane sulfone.

Scientific Research Applications

Octafluorothiolane has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: Due to its inert nature, it is used in studies involving fluorinated analogs of biological molecules.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: It is used in the production of high-performance materials, including fluoropolymers and specialty chemicals.

Mechanism of Action

The mechanism of action of octafluorothiolane is primarily based on its ability to undergo substitution and oxidation reactions. The fluorine atoms in the compound make it highly electronegative, allowing it to interact with various nucleophiles and oxidizing agents. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Octafluorotetrahydrothiophene with structurally related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Flash Point (°C) | Water Solubility | Reactivity Profile |

|---|---|---|---|---|---|---|

| This compound | C₄F₈S | 232.08 | ~100 (estimated) | N/A | Low | Low (fluorine shielding) |

| Tetrahydrothiophene (THT) | C₄H₈S | 88.17 | 119–121 | 12 | Insoluble | Moderate (sulfide nucleophilicity) |

| Thiophene | C₄H₄S | 84.14 | 84 | -9 | Insoluble | High (aromatic conjugation) |

| Perfluorooctane | C₈F₁₈ | 438.06 | 103 | None | Insoluble | Very low (fully fluorinated alkane) |

Key Observations:

- Thermal Stability : this compound surpasses THT and thiophene due to fluorine’s strong C–F bonds, which resist thermal degradation .

- Reactivity : Fluorination drastically reduces sulfur’s reactivity, making this compound less prone to oxidation or nucleophilic attacks compared to THT .

- Solubility : Unlike THT, this compound’s low polarity limits miscibility with polar solvents but enhances compatibility with fluorinated matrices .

Research Findings and Gaps

- Synthetic Challenges : Fluorinating THT to this compound requires specialized reagents (e.g., HF or SF₄), complicating large-scale production .

- Environmental Impact: Limited data exist on the biodegradation of this compound, though perfluorinated compounds are generally persistent pollutants .

- Comparative Performance : In solvent applications, this compound outperforms THT in stability but is cost-prohibitive for widespread use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.